Cas no 1105233-42-8 (5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole)
![5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole structure](https://ja.kuujia.com/scimg/cas/1105233-42-8x500.png)
5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 化学的及び物理的性質
名前と識別子
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- 5-[(4-methoxyphenyl)sulfonylmethyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
- 5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
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- インチ: 1S/C17H13F3N2O4S/c1-25-13-5-7-14(8-6-13)27(23,24)10-15-21-16(22-26-15)11-3-2-4-12(9-11)17(18,19)20/h2-9H,10H2,1H3
- InChIKey: KXRBIABBIPFVOS-UHFFFAOYSA-N
- ほほえんだ: O1C(CS(C2=CC=C(OC)C=C2)(=O)=O)=NC(C2=CC=CC(C(F)(F)F)=C2)=N1
5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-7258-10mg |
5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
1105233-42-8 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-7258-20mg |
5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
1105233-42-8 | 90%+ | 20mg |
$99.0 | 2023-04-26 | |
Life Chemicals | F3382-7258-30mg |
5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
1105233-42-8 | 90%+ | 30mg |
$119.0 | 2023-04-26 | |
Life Chemicals | F3382-7258-20μmol |
5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
1105233-42-8 | 90%+ | 20μl |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-7258-5mg |
5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
1105233-42-8 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-7258-1mg |
5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
1105233-42-8 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3382-7258-25mg |
5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
1105233-42-8 | 90%+ | 25mg |
$109.0 | 2023-04-26 | |
Life Chemicals | F3382-7258-5μmol |
5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
1105233-42-8 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-7258-10μmol |
5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
1105233-42-8 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-7258-4mg |
5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole |
1105233-42-8 | 90%+ | 4mg |
$66.0 | 2023-04-26 |
5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole 関連文献
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
-
Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Xin Jiang,Xiaoling Yang,Yihua Zhu,Hongliang Jiang,Yifan Yao,Peng Zhao,Chunzhong Li J. Mater. Chem. A, 2014,2, 11124-11133
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7. 3D microfluidic ex vivo culture of organotypic tumor spheroids to model immune checkpoint blockadeAmir R. Aref,Brandon P. Piel,Chensheng Zhou,Raven Vlahos Coakley,Alan Bartels,Michaela Bowden,Zach Herbert,Sarah Hill,Sean Gilhooley,Jacob Carter,Israel Cañadas,Tran C. Thai,Shunsuke Kitajima,Valeria Chiono Lab Chip, 2018,18, 3129-3143
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazoleに関する追加情報
Introduction to 5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole (CAS No. 1105233-42-8)
5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, identified by its CAS number 1105233-42-8, belongs to the class of oxadiazole derivatives, which are known for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a 4-methoxybenzenesulfonyl moiety and a 3-(trifluoromethyl)phenyl group, contribute to its unique chemical properties and biological relevance.
The oxadiazole core in 5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole plays a crucial role in determining its reactivity and interaction with biological targets. Oxadiazoles are heterocyclic compounds that exhibit a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The introduction of substituents such as the (4-methoxybenzenesulfonyl)methyl group enhances the molecule's ability to interact with specific enzymes and receptors, thereby modulating various biological pathways.
In recent years, there has been a growing interest in the development of novel oxadiazole-based compounds for therapeutic purposes. The 3-(trifluoromethyl)phenyl group in this compound is particularly noteworthy, as trifluoromethylated aromatic compounds are known to improve metabolic stability and binding affinity to biological targets. This modification has been widely explored in drug design to enhance the efficacy and selectivity of pharmaceutical agents.
The synthesis of 5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole involves a multi-step process that requires careful control of reaction conditions and reagent selection. The introduction of the (4-methoxybenzenesulfonyl)methyl group typically involves sulfonylation reactions, while the attachment of the 3-(trifluoromethyl)phenyl group may require cross-coupling reactions such as Suzuki or Buchwald-Hartwig couplings. These synthetic strategies have been optimized to ensure high yield and purity of the final product.
The biological activity of 5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole has been extensively studied in various preclinical models. Research indicates that this compound exhibits potent inhibitory effects on several key enzymes involved in inflammation and cancer progression. For instance, studies have demonstrated its ability to suppress the activity of cyclooxygenase-2 (COX-2), an enzyme widely implicated in pain and inflammation. Additionally, the compound has shown promise in inhibiting kinases such as Janus kinase (JAK) and signal transducer and activator of transcription (STAT), which are crucial for cell signaling pathways associated with cancer development.
The structural features of 5-[(4-methoxybenzenesulfonyl)methyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole also contribute to its interaction with specific protein targets. The presence of the (4-methoxybenzenesulfonyl)methyl group allows for favorable interactions with hydrophobic pockets in proteins, while the 3-(trifluoromethyl)phenyl group enhances binding affinity through van der Waals forces and hydrophobic interactions. These interactions are critical for achieving high selectivity and efficacy in therapeutic applications.
In conclusion, 5-[< strong>(4-methoxybenzenesulfonyl)methyl strong >]-[< strong >3-(trifluoromethyl)phenyl strong >]-1 ,2 ,4 -oxadiazole (CAS No. 1105233-42-8) is a promising compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activities make it a valuable candidate for further development into novel therapeutic agents. As research continues to uncover new applications for oxadiazole derivatives , this compound is likely to play an important role in addressing various medical challenges.
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